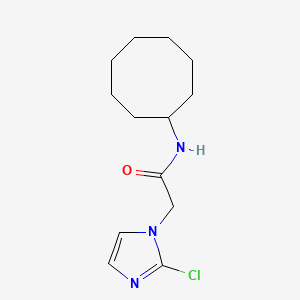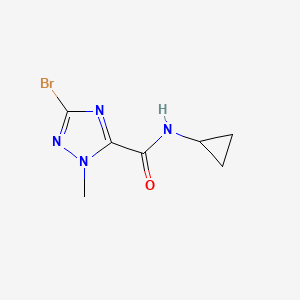
2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide is a synthetic compound that features an imidazole ring substituted with a chlorine atom and an acetamide group attached to a cyclooctyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Chlorination: The imidazole ring is then chlorinated using phosphorus oxychloride in toluene solvent.
Acetamide Formation: The final step involves the reaction of the chlorinated imidazole with cyclooctylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazole derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Scientific Research Applications
2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of functional materials, such as catalysts and sensors, due to its unique electronic properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a tool for probing cellular mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine-substituted imidazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of target activity . The acetamide group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2-bromoimidazol-1-yl)-N-cyclooctylacetamide: Similar structure but with a bromine atom instead of chlorine.
2-(2-iodoimidazol-1-yl)-N-cyclooctylacetamide: Contains an iodine atom instead of chlorine.
2-(2-fluoroimidazol-1-yl)-N-cyclooctylacetamide: Features a fluorine atom in place of chlorine.
Uniqueness
2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence the compound’s reactivity and binding properties, making it distinct from its halogen-substituted analogs .
Properties
IUPAC Name |
2-(2-chloroimidazol-1-yl)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c14-13-15-8-9-17(13)10-12(18)16-11-6-4-2-1-3-5-7-11/h8-9,11H,1-7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBRREVTXITYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CN2C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-Sulfamoylthieno[2,3-b]thiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7407240.png)
![5-bromo-2-methyl-N-[(1-methylpyrrol-3-yl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7407247.png)
![Methyl 2-[2-(3-methoxyphenoxy)ethyl]-7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B7407256.png)

![N-ethyl-N-[3-[1-(2-hydroxyphenyl)propan-2-ylamino]propyl]methanesulfonamide](/img/structure/B7407274.png)
![N-[(2-ethenylpyrazol-3-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B7407278.png)
![(1R,5R)-N-[(2-ethenylpyrazol-3-yl)methyl]bicyclo[3.1.0]hexan-1-amine](/img/structure/B7407279.png)
![Tert-butyl 2-[[2-[4-(2-fluoroethyl)phenoxy]acetyl]amino]acetate](/img/structure/B7407287.png)
![1-(2-ethenylpyrazol-3-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B7407291.png)
![2-[2-[(4-Hydroxy-2,2-dimethylpentyl)amino]propyl]phenol](/img/structure/B7407304.png)
![Tert-butyl 3-[2-(2-pyrazol-1-ylethylamino)propyl]piperidine-1-carboxylate](/img/structure/B7407333.png)
![Methyl 4-[(2-tert-butyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]benzoate](/img/structure/B7407339.png)
![7-[2-(3-Nitrophenoxy)ethyl]-2-oxa-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B7407344.png)
![ethyl 4-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1H-pyrazole-5-carboxylate](/img/structure/B7407350.png)
